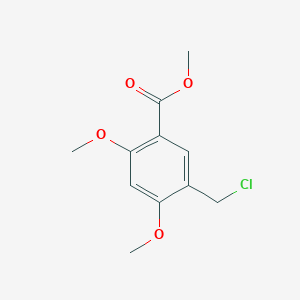
Methyl 5-chloromethyl-2,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloromethyl-2,4-dimethoxybenzoate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid and is characterized by the presence of a chloromethyl group and two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-chloromethyl-2,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2,4-dimethoxybenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include refluxing the mixture to ensure complete chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloromethyl-2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 5-chloromethyl-2,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 5-chloromethyl-2,4-dimethoxybenzoate depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic reagent.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-amino-4,5-dimethoxybenzoate: Contains an amino group instead of a chloromethyl group, leading to different reactivity and applications.
Methyl 2,4-dimethoxybenzoate: Similar structure but without the chloromethyl group, used in different synthetic applications.
Uniqueness
Methyl 5-chloromethyl-2,4-dimethoxybenzoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Propiedades
Número CAS |
92492-35-8 |
|---|---|
Fórmula molecular |
C11H13ClO4 |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
methyl 5-(chloromethyl)-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C11H13ClO4/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-5H,6H2,1-3H3 |
Clave InChI |
FQQWQFICHOJCLB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCl)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


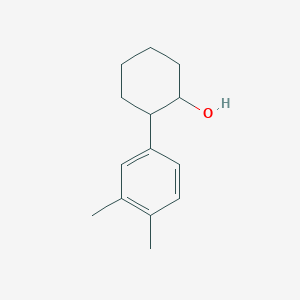

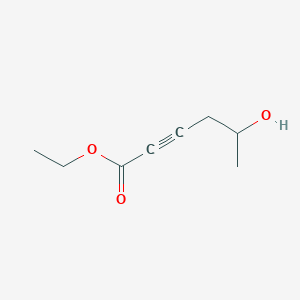
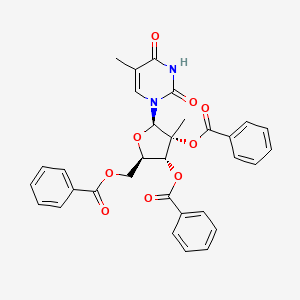
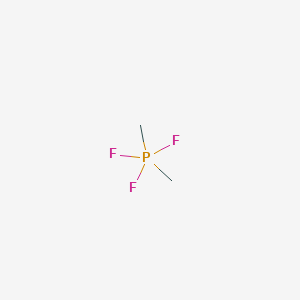

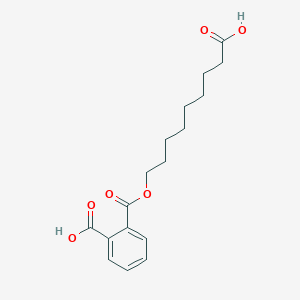
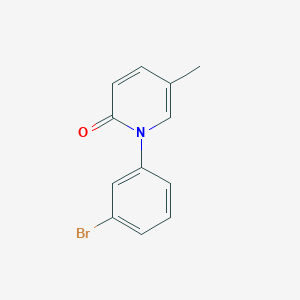
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
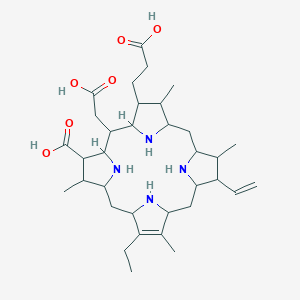
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
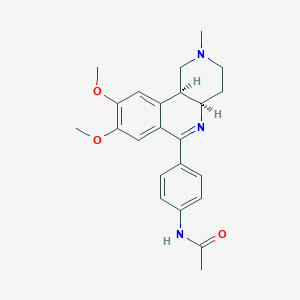
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
